molecular formula C12H16ClNO4S2 B3012233 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1788771-35-6

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B3012233
CAS No.: 1788771-35-6
M. Wt: 337.83
InChI Key: BYAMAKMGJKRSAG-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound that belongs to the class of sulfonyl-containing pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)benzenesulfonyl chloride
  • 4-(Chlorosulfonyl)phenyl methyl sulfone
  • 4-(Methanesulfonyl)benzene-1-sulfonyl chloride

Uniqueness

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to the presence of both a chloro and a methylsulfonyl group on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-9-3-4-10(7-12(9)13)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAMAKMGJKRSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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